molecular formula C13H11N B093159 Benzhydrylimine CAS No. 1013-88-3

Benzhydrylimine

Cat. No. B093159
CAS RN: 1013-88-3
M. Wt: 181.23 g/mol
InChI Key: SXZIXHOMFPUIRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzhydrylimine compounds are a class of organic molecules where a benzhydryl group is attached to an imine function. These compounds are of significant interest due to their utility in various chemical syntheses and potential biological activities. The benzhydryl moiety is a common structural feature in many biologically active compounds, and modifications to this core structure can lead to the discovery of novel drugs and agrochemicals .

Synthesis Analysis

The synthesis of benzhydryl-containing compounds has been explored through various methods. A two-step synthesis involving a Suzuki-Miyaura coupling reaction followed by catalytic hydrogenation has been described for the preparation of functionalized benzhydrylamines . Additionally, the synthesis of chiral α-CF3-substituted benzhydryls has been achieved using a nickel-catalyzed enantioselective cross-coupling reaction of aryl titanates . Base-mediated intramolecular arylation has also been employed to yield benzhydrylamines, which serve as intermediates for the synthesis of nitrogenous heterocycles . Furthermore, solvent-free conditions have been utilized to synthesize chiral secondary N-benzhydrylamines, which are useful as chiral reagents for asymmetric deprotonation reactions .

Molecular Structure Analysis

The molecular structure of benzhydrylimine compounds is characterized by the presence of a benzhydryl group attached to an imine. The imine function can be further elaborated to create a variety of substituted benzhydrylamines, which can be used as intermediates in the synthesis of more complex molecules. The presence of electron-withdrawing groups on the aromatic ring of the benzhydryl group can facilitate C-arylation, leading to unsymmetrically substituted benzhydrylamines .

Chemical Reactions Analysis

Benzhydrylimine compounds can undergo a variety of chemical reactions. For instance, they can be used in the synthesis of substituted N-benzoyliminopyridinium ylides through an N-amination/benzoylation procedure . They can also participate in the enantioselective Strecker synthesis of chiral α-amino nitriles and α-amino acids, catalyzed by chiral bicyclic guanidines . Additionally, benzhydrylimine derivatives have been synthesized for use in the production of antimalarial drugs, demonstrating their utility in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzhydrylimine compounds are influenced by their molecular structure. The introduction of substituents such as CF3 groups can impart unique properties, such as increased lipophilicity or altered electronic characteristics, which are important for the development of new drugs and agrochemicals . The synthesis of these compounds often requires careful control of reaction conditions to achieve the desired selectivity and yield, as demonstrated in the solvent-free synthesis of chiral secondary N-benzhydrylamines .

Scientific Research Applications

  • Cleavage of Benzhydryl Group : N-Benzhydryl aziridines-2-carboxylates, obtained from N-benzhydrylimines, can undergo cleavage of the benzhydryl group, enabling a new deprotection strategy for these aziridines. This is particularly useful when the aziridine has an aryl group (Patwardhan et al., 2005).

  • Hydroamination of Alkynes : Benzhydrylamine serves as an ammonia equivalent in the dimethyltitanocene-catalyzed intermolecular hydroamination of alkynes. The imines formed can be directly transformed into primary amines (Haak, Siebeneicher, & Doye, 2000).

  • Synthesis of Peptide C-Terminal Amides : Substituted benzhydrylamine linkage agents are used in solid-phase peptide synthesis for C-terminal amides, offering different levels of lability towards trifluoroacetic acid (Bernatowicz, Daniels, & Köster, 1989).

  • Role in Teratogenic Activity : Benzhydrylpiperazine compounds have been used to study teratogenic activity in fetal rats, demonstrating localized teratogenic effects (Wilk, 1969).

  • Reactions with Unsaturated Hydrocarbons : Benzhydryl cations are used as reference electrophiles to determine the hydride donor reactivities of unsaturated hydrocarbons, offering insights into electrophilic alkylation and hydride abstraction (Mayr, Lang, & Ofial, 2002).

  • Palladium-Catalyzed Benzylic Arylation : The benzylic arylation of N-benzylxanthone imine with aryl chloride under palladium catalysis yields products that can be transformed into benzhydrylamine. This process represents a formal cross-coupling reaction (Niwa, Yorimitsu, & Oshima, 2008).

  • Nucleophilicity of Amines in Water : Benzhydrylium ions have been used to investigate the kinetics of reactions with primary and secondary amines in water, providing a means to study nucleophilicities (Brotzel, Chu, & Mayr, 2007).

  • Synthesis and Biological Perspective : A review discusses the recent progress in the chemistry and biology of benzhydryl amines, exploring their synthesis and activities as anti-leishmanial, antiviral, antibacterial, and anti-aromatase agents (Roy & Panda, 2019).

  • Lewis Basicities and Acidities : The Lewis basicity of phosphines and pyridines toward benzhydrylium ions have been characterized, providing scales of Lewis basicities (Mayr et al., 2015).

Safety And Hazards

Benzhydrylimine is harmful if swallowed and can cause skin and eye irritation . It is recommended to wear suitable protective clothing and gloves when handling this chemical .

properties

IUPAC Name

diphenylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZIXHOMFPUIRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10870832
Record name Benzophenone imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzophenone imine

CAS RN

1013-88-3
Record name Benzophenone imine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1013-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzophenone imine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001013883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzophenone imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenemethanimine, .alpha.-phenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.103.715
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzenemethanimine, α-phenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.919
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZOPHENONE IMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJJ21NA7VI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

91.1 Grams of benzophenone and 0.1 g of benzoic acid were charged into a pressure reactor, and an ammonia gas under 8 atmospheres was continuously fed to the reactor through a gas dispersing plate at a feed rate of 2 l/min. at a reaction temperature of 200° C. Reaction was carried out for 2 hours. As a result, benzophenoneimine was obtained in yield of 65%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
65%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

In particular, m=n=0, i.e. benzophenone is used for reaction with ammonia to give benzophenone imine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzhydrylimine
Reactant of Route 2
Reactant of Route 2
Benzhydrylimine
Reactant of Route 3
Reactant of Route 3
Benzhydrylimine
Reactant of Route 4
Benzhydrylimine
Reactant of Route 5
Benzhydrylimine
Reactant of Route 6
Reactant of Route 6
Benzhydrylimine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.